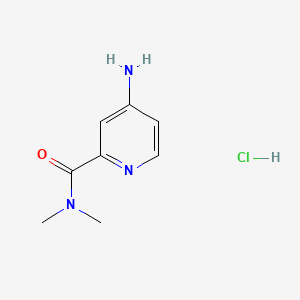
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its unique chemical properties and has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride typically involves a multi-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in chemical reactions and form complexes with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride include:
- 4-dimethylaminopyridine (DMAP)
- N,N-dimethylpyridin-4-amine
- 4-aminopyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H12ClN3O |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
4-amino-N,N-dimethylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3,(H2,9,10);1H |
InChI-Schlüssel |
UDNSCUPSFUTIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=CC(=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



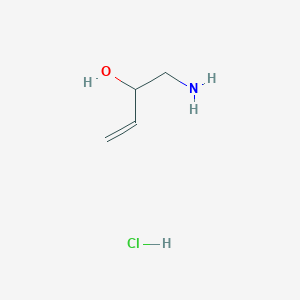
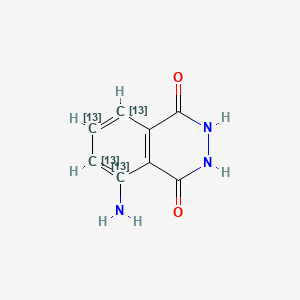

![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
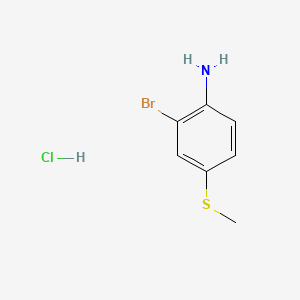

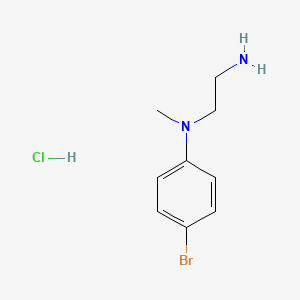
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)



